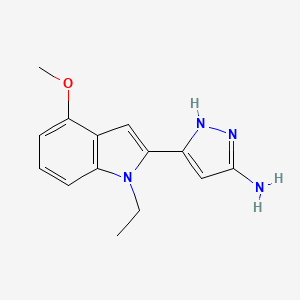

3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amine

Description

3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole core linked to a substituted indole moiety. Its molecular formula is C₁₄H₁₆N₄O, with a molecular weight of 256.31 g/mol . The indole group is substituted with an ethyl and methoxy group at the 1- and 4-positions, respectively, while the pyrazole ring bears an amine group at position 3.

Properties

IUPAC Name |

5-(1-ethyl-4-methoxyindol-2-yl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O/c1-3-18-11-5-4-6-13(19-2)9(11)7-12(18)10-8-14(15)17-16-10/h4-8H,3H2,1-2H3,(H3,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEDXAUJKZYLLFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C1C3=CC(=NN3)N)C(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amine typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The choice of reagents and solvents is also critical to minimize environmental impact and improve cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding oxo-compounds.

Reduction: Production of reduced derivatives.

Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is , and it has a molecular weight of approximately 230.27 g/mol. The presence of both the ethyl and methoxy groups enhances its solubility and interaction capabilities with various biological targets.

Anti-Cancer Activity

Research indicates that compounds structurally similar to 3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amine may exhibit anti-cancer properties. The specific structural features of this compound suggest potential interactions with enzymes or receptors involved in cancer cell proliferation and survival. Preliminary studies have shown that indole derivatives can inhibit tumor growth by targeting specific pathways associated with cancer progression.

Molecular Interaction Studies

Interaction studies focusing on this compound typically employ techniques such as:

- Molecular Docking Simulations : To predict how the compound interacts with target proteins.

- Surface Plasmon Resonance : To measure binding affinities and kinetics.

- Enzyme Inhibition Assays : To evaluate the effectiveness of the compound in inhibiting specific enzymes linked to disease pathways.

These methodologies are crucial for elucidating the compound's mechanism of action and identifying its potential therapeutic targets .

Case Study 1: Indole Derivatives in Cancer Therapy

A study published in a peer-reviewed journal explored the anti-tumor effects of various indole derivatives, demonstrating significant cytotoxicity against multiple cancer cell lines. The study highlighted the importance of substituent groups in modulating activity, which supports the hypothesis that 3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amines may also exhibit similar effects .

Case Study 2: Enzyme Inhibition

Another study investigated a series of pyrazole-based compounds for their ability to inhibit specific kinases associated with cancer signaling pathways. Results indicated that structural modifications could lead to enhanced potency, suggesting a pathway for further development of 3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amines as potential therapeutic agents .

Mechanism of Action

The mechanism by which 3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amine exerts its effects involves interactions with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating biological processes. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Aromatic Substitutions

- 4-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine : This derivative exhibits a trifluoromethyl group at position 3 and a fluorophenyl group at position 3. The electron-withdrawing trifluoromethyl group enhances metabolic stability compared to the ethyl-indole substituent in the target compound, making it a potent intermediate for protease inhibitors .

- 3-(3-Chlorophenyl)-1H-pyrazol-5-amine : The chloro substituent increases lipophilicity, improving membrane permeability but reducing solubility. This contrasts with the methoxy group in the target compound, which balances hydrophilicity and bioavailability .

Regioisomeric Variations

A regioisomeric switch (e.g., from 3-(4-fluorophenyl)-4-pyridinyl to 4-(4-fluorophenyl)-3-pyridinyl) can drastically alter biological activity. For example, such a change shifted inhibitory activity from p38αMAP kinase to cancer-relevant kinases . The fixed ethyl-indole substituent in the target compound likely limits such regioisomer-driven activity shifts.

Anticancer Activity

- 1-(4-Methoxyphenyl)-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine (234) : Derived from similar synthetic routes, this compound showed moderate antiproliferative activity against MCF-7 cells (IC₅₀: 16.6–19.3 µg/mL) . The target compound’s indole moiety may enhance DNA intercalation or kinase inhibition, though direct comparative data are lacking.

- 3-(4-Ethylphenyl)-1H-pyrazol-5-amine derivatives : These exhibited β-lactamase inhibitory activity (IC₅₀: 0.5–5 µM), highlighting the pyrazole-amine core’s versatility. The indole substitution in the target compound could broaden its spectrum to include bacterial targets .

Enzyme Inhibition

- 3-(4-Fluorophenyl)-1H-pyrazol-5-amine mercaptoacetamide derivatives : These showed BoNTA-LC inhibition (IC₅₀: ~10 nM), attributed to the thiol group’s nucleophilic attack on the enzyme’s active site. The target compound lacks this functional group, suggesting divergent mechanisms .

Data Tables

Table 1: Structural and Activity Comparison of Pyrazol-5-amine Derivatives

Biological Activity

3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity associated with this compound, supported by data tables and relevant case studies.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 390.44 g/mol |

| Molecular Formula | C22H22N4O3 |

| LogP | 4.2223 |

| Polar Surface Area | 62.011 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

These properties suggest a moderate lipophilicity and potential for cellular membrane permeability, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations have demonstrated significant activity against various pathogens. For instance, a study reported minimal inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL for certain derivatives, indicating strong antibacterial properties against Staphylococcus aureus and Staphylococcus epidermidis .

Case Study: Antimicrobial Evaluation

In a comparative study of several pyrazole derivatives, including our compound of interest, the following results were obtained:

| Compound ID | MIC (μg/mL) | Activity Against |

|---|---|---|

| Z218-2927 | 0.22 | Staphylococcus aureus |

| Z218-2976 | 0.25 | Staphylococcus epidermidis |

These results underscore the potential of pyrazole-based compounds in developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have also been explored extensively. Pyrazole derivatives have shown promise in inhibiting the growth of various cancer cell lines. Notably, studies have indicated that compounds with similar structures can inhibit cell proliferation in breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

Case Study: Anticancer Evaluation

A detailed investigation into the anticancer activities of related pyrazole compounds revealed notable findings:

| Cell Line | Compound ID | IC50 (μM) | Effectiveness |

|---|---|---|---|

| MDA-MB-231 | Z218-2927 | 12.07 | Moderate antiproliferative |

| HepG2 | Z218-2976 | 8.00 | High antiproliferative |

The data suggests that structural modifications in pyrazole derivatives can significantly enhance their anticancer efficacy.

The biological activity of this compound is believed to involve multiple mechanisms, including:

- Inhibition of Tubulin Polymerization : Some derivatives exhibit potent inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

- Induction of Apoptosis : Studies indicate that these compounds may induce apoptosis in cancer cells through various signaling pathways.

- Anti-inflammatory Effects : Certain pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines, which could contribute to their anticancer effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Step 1 : Start with functionalized indole precursors (e.g., 4-methoxyindole derivatives) and pyrazole intermediates. Ethylamine or ethyl halides are typically used to introduce the ethyl group .

- Step 2 : Employ coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) under reflux conditions in polar solvents like ethanol or methanol. Catalysts such as Pd(PPh₃)₄ improve cross-coupling efficiency .

- Step 3 : Optimize reaction time and temperature (e.g., 12–24 hours at 80–100°C) to minimize by-products. Purify via column chromatography or recrystallization .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Scale-up may require continuous flow chemistry for reproducibility .

Q. How can the structural and electronic properties of this compound be characterized to validate its identity?

- Methodology :

- Spectroscopy : Use - and -NMR to confirm substitution patterns on the indole and pyrazole rings. IR spectroscopy identifies functional groups (e.g., NH₂, methoxy) .

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular formula accuracy.

- X-ray Crystallography : Resolves 3D conformation, critical for understanding π-π stacking or hydrogen-bonding interactions in solid-state studies .

- Data Interpretation : Compare spectral data with PubChem entries for analogous pyrazole-indole hybrids .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound across different assays?

- Methodology :

- Comparative Studies : Test the compound against structurally similar analogs (e.g., ethyl vs. methyl substituents) to isolate substituent effects on activity .

- Assay Validation : Use orthogonal assays (e.g., enzymatic inhibition + cell-based viability) to confirm target specificity. For example, compare IC₅₀ values in kinase vs. protease assays .

- Computational Modeling : Perform molecular docking to predict binding modes with targets like kinases or GPCRs, identifying key residues for mutagenesis validation .

- Case Example : If conflicting data arise in cytotoxicity studies, evaluate solvent effects (DMSO vs. aqueous buffers) on compound stability .

Q. How does the compound’s dual indole-pyrazole scaffold influence its interaction with biological targets, and what modifications enhance selectivity?

- Mechanistic Insights :

- Indole Moiety : The 4-methoxy group enhances lipid solubility, potentially improving blood-brain barrier penetration. The ethyl group at N1 may reduce metabolic degradation .

- Pyrazole Core : The 5-amine group acts as a hydrogen-bond donor, critical for binding to ATP pockets in kinases .

- Structure-Activity Relationship (SAR) Table :

| Modification Site | Effect on Activity | Example Analog |

|---|---|---|

| Indole C4 (methoxy → Cl) | Increased cytotoxicity but reduced solubility | 4-Chloro analog |

| Pyrazole C5 (NH₂ → NO₂) | Loss of kinase inhibition | Nitro derivative |

| Ethyl → Cyclohexyl | Enhanced selectivity for serotonin receptors | Cyclohexyl-substituted analog |

Q. What advanced techniques are recommended for studying the compound’s pharmacokinetic (PK) and pharmacodynamic (PD) properties in preclinical models?

- Methodology :

- PK Studies : Use LC-MS/MS to quantify plasma/tissue concentrations over time. Assess metabolic stability via liver microsome assays .

- PD Markers : Measure downstream biomarkers (e.g., phosphorylated kinases) in target tissues using Western blot or ELISA .

- In Vivo Models : Optimize dosing regimens in rodent models, considering the compound’s half-life (e.g., bid vs. qd administration) .

- Challenges : Address low oral bioavailability by formulating prodrugs (e.g., ester derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.